Cas no 844903-58-8 (GSK163090)

GSK163090 structure
GSK163090 structure
اسم المنتج:GSK163090
كاس عدد:844903-58-8
وسط:C25H29N5O
ميغاواط:415.530665159225
MDL:MFCD18782711
CID:667080
PubChem ID:11292933

GSK163090 الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2-Imidazolidinone,1-[3-[2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl]phenyl]-
    • 1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one
    • GSK163090
    • GSK-163090
    • 1-[3-[2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl]phenyl]-2-imidazolidinone (ACI)
    • 7XI927X82B
    • BRD-K69669039-001-01-8
    • 844903-58-8
    • SCHEMBL2881345
    • MS-27223
    • GSK163090?
    • BDBM50333015
    • 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone
    • 1-[3-[2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl]phenyl]-2-imidazolidinone
    • HY-14348
    • 844903-58-8 (GSK-163090 Free base)
    • MFCD18782711
    • GSK 163090
    • CS-5315
    • DS-016438
    • UNII-7XI927X82B
    • AKOS030526918
    • 1-(3-{2-[4-(2-METHYLQUINOLIN-5-YL)PIPERAZIN-1-YL]ETHYL}PHENYL)IMIDAZOLIDIN-2-ONE
    • Q27268983
    • EX-A1027
    • 1-(3-(2-(4-(2-Methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone
    • BCP16941
    • DTXSID30233480
    • CHEMBL1631540
    • AC-33679
    • ANGUXJDGJCHGOG-UHFFFAOYSA-N
    • 1-(3-(2-(4-(2-Methylquinolin-5-yl)piperazin-1-yl)ethyl)phenyl)imidazolidin-2-one
    • MDL: MFCD18782711
    • نواة داخلي: 1S/C25H29N5O/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31/h2-9,18H,10-17H2,1H3,(H,26,31)
    • مفتاح Inchi: ANGUXJDGJCHGOG-UHFFFAOYSA-N
    • ابتسامات: O=C1N(C2C=C(CCN3CCN(C4C5C(=NC(C)=CC=5)C=CC=4)CC3)C=CC=2)CCN1

حساب السمة

  • نوعية دقيقة: 415.23721057g/mol
  • النظائر كتلة واحدة: 415.23721057g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 6
  • عدد الذرات الثقيلة: 31
  • تدوير ملزمة العد: 5
  • تعقيدات: 607
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 51.7Ų
  • إكسلوغ 3: 3.4

GSK163090 أمن المعلومات

  • إشارة عشوائية:Warning
  • وصف الخطر: H302-H315-H319-H335
  • تحذير: P261-P305+P351+P338
  • ظروف التخزين:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

GSK163090 الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
eNovation Chemicals LLC
Y0974427-1g
GSK163090
844903-58-8 98%
1g
$2500 2024-08-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0311-200mg
GSK163090
844903-58-8 99.45%
200mg
¥ 21689 2023-09-07
ChemScence
CS-5315-5mg
GSK163090
844903-58-8 99.95%
5mg
$190.0 2022-04-26
ChemScence
CS-5315-50mg
GSK163090
844903-58-8 99.95%
50mg
$1050.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0311-100 mg
GSK163090
844903-58-8 99.45%
100MG
¥15717.00 2022-04-26
MedChemExpress
HY-14348-100mg
GSK163090
844903-58-8 99.77%
100mg
¥8800 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0311-1 mL * 10 mM (in DMSO)
GSK163090
844903-58-8 99.45%
1 mL * 10 mM (in DMSO)
¥1807.00 2022-04-26
ChemScence
CS-5315-100mg
GSK163090
844903-58-8 99.95%
100mg
$1750.0 2022-04-26
MedChemExpress
HY-14348-5mg
GSK163090
844903-58-8 99.77%
5mg
¥1500 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0311-5 mg
GSK163090
844903-58-8 99.45%
5mg
¥1677.00 2022-04-26

GSK163090 طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 5 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  10 h, rt → 100 °C
3.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  8 h, reflux
4.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
4.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 2 h, rt
المراجع
Discovery of 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist
Leslie, Colin P.; et al, Journal of Medicinal Chemistry, 2010, 53(23), 8228-8240

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  8 h, reflux
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 2 h, rt
المراجع
Discovery of 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist
Leslie, Colin P.; et al, Journal of Medicinal Chemistry, 2010, 53(23), 8228-8240

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 2 h, rt
المراجع
Discovery of 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist
Leslie, Colin P.; et al, Journal of Medicinal Chemistry, 2010, 53(23), 8228-8240

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  10 h, rt → 100 °C
3.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  8 h, reflux
4.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
4.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 2 h, rt
المراجع
Discovery of 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist
Leslie, Colin P.; et al, Journal of Medicinal Chemistry, 2010, 53(23), 8228-8240

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  10 h, rt → 100 °C
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  8 h, reflux
3.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
3.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 2 h, rt
المراجع
Discovery of 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist
Leslie, Colin P.; et al, Journal of Medicinal Chemistry, 2010, 53(23), 8228-8240

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → 0 °C; 10 min, 0 °C; 1 h, rt
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  8 h, reflux
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  10 h, rt → 100 °C
5.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  8 h, reflux
6.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
6.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 2 h, rt
المراجع
Discovery of 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist
Leslie, Colin P.; et al, Journal of Medicinal Chemistry, 2010, 53(23), 8228-8240

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  8 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  3 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  10 h, rt → 100 °C
4.1 Reagents: Iron ,  Ammonium chloride Solvents: Methanol ,  Water ;  8 h, reflux
5.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
5.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 2 h, rt
المراجع
Discovery of 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist
Leslie, Colin P.; et al, Journal of Medicinal Chemistry, 2010, 53(23), 8228-8240

GSK163090 Raw materials

GSK163090 Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:844903-58-8)GSK163090
A857427
نقاء:99%/99%
كمية:0.25g/1g
الأسعار ($):1530.0/3784.0